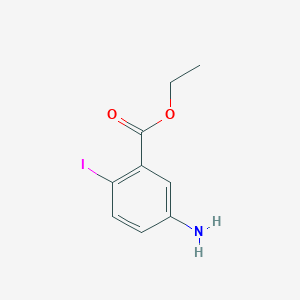

Ethyl 5-amino-2-iodobenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a crucial class of organic compounds known for their diverse applications, including in the synthesis of pharmaceuticals, materials, and polymers. numberanalytics.com They are characterized by an ester functional group attached to an aromatic ring. The chemistry of aromatic esters is rich and varied, involving reactions such as hydrolysis, transesterification, and cross-coupling reactions. numberanalytics.comrsc.org

The reactivity of aromatic esters is influenced by the electronic and steric effects of substituents on the aromatic ring. numberanalytics.com In the case of Ethyl 5-amino-2-iodobenzoate, the electron-donating amino group and the electron-withdrawing, yet reactive, iodine atom create a unique electronic environment that influences the reactivity of the ester group and the aromatic ring itself. The study of such substituted aromatic esters provides valuable insights into reaction mechanisms and allows for the development of novel synthetic methodologies. numberanalytics.com

Significance as a Multifunctional Synthetic Precursor

The true value of this compound lies in its capacity as a multifunctional synthetic precursor. Each of its functional groups can participate in a wide array of chemical transformations, often independently of one another, allowing for a stepwise and controlled construction of complex molecular architectures.

The amino group can undergo reactions typical of primary aromatic amines, such as diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups. vulcanchem.com It can also be acylated or alkylated. The iodine atom is a particularly useful handle for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functionalities like amides or other esters. This multifunctionality makes this compound a key intermediate in the synthesis of a diverse range of target molecules. researchgate.net

Overview of Research Trajectories for Aryl Aminobenzoates

Aryl aminobenzoates, the class of compounds to which this compound belongs, are of significant interest in medicinal chemistry and materials science. Research in this area is focused on several key trajectories. One major area of investigation is their potential as pharmacological agents. For instance, various aryl aminobenzoates have been studied for their potential as inhibitors of enzymes and for their antimicrobial properties. nih.govtheadl.com

Another significant research direction is the development of new synthetic methods utilizing aryl aminobenzoates as starting materials. For example, palladium-catalyzed carbonylation reactions of aryl iodides have been developed to access aryl p-amino benzoates. nih.gov Furthermore, the unique electronic and structural features of these molecules are being exploited in the design of novel materials, such as those used in liquid crystal displays. smolecule.com The continuous exploration of the synthesis and reactivity of aryl aminobenzoates promises to yield new and valuable applications in various scientific fields. researchgate.net

Chemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C9H10INO2 | cymitquimica.comscbt.com |

| Molecular Weight | 291.09 g/mol | cymitquimica.comscbt.comfishersci.se |

| Appearance | Pale-yellow solid | cymitquimica.com |

| CAS Number | 268568-11-2 | cymitquimica.comscbt.com |

| Melting Point | 69°C to 71°C | fishersci.se |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCGLNMCRUYAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Amino 2 Iodobenzoate

Strategies for Regioselective Iodination of Aminobenzoates

Achieving the correct placement of the iodine atom at the C-2 position, ortho to the ester and meta to the amino group, is a key challenge in the synthesis of Ethyl 5-amino-2-iodobenzoate. The directing effects of the existing substituents on the aromatic ring heavily influence the outcome of electrophilic iodination.

One effective strategy begins with an aminobenzoate ester, such as ethyl 5-aminobenzoate. Direct iodination must overcome the strong activating and ortho-, para-directing effect of the amino group. A common method involves the use of N-Iodosuccinimide (NIS) as an iodinating agent, which can be activated by a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org Another approach employs molecular iodine in the presence of an oxidizing agent. researchgate.net

A multi-step route to ensure regioselectivity involves starting with a 2-aminobenzoate (B8764639). researchgate.net This process includes:

Nitration at the C-3 position.

Conversion of the C-2 amino group into an iodide via a Sandmeyer-type reaction.

Reduction of the newly introduced nitro group at C-3 to form the desired 3-amino product (which corresponds to the 5-amino position in the final target molecule's nomenclature). researchgate.net

A documented patent describes a specific preparation starting from methyl anthranilate, which is iodinated using a mixture of potassium iodide and potassium iodate (B108269) in the presence of acetic acid. patsnap.com

Table 1: Comparison of Iodination Reagents and Conditions

| Reagent System | Substrate Example | Conditions | Key Features |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Methoxy-substituted aromatics | Mild conditions, short reaction times | Catalytic activation, good for activated arenes. organic-chemistry.org |

| Iodine / Oxidizing Agent | Aromatic compounds | Varies with oxidant | Direct iodination method. researchgate.net |

| Potassium Iodide / Potassium Iodate / Acetic Acid | Methyl anthranilate | Aqueous/organic mixture, heating | One-pot procedure for specific substrates. patsnap.com |

Optimized Amination Protocols for 2-Iodobenzoate (B1229623) Scaffolds

An alternative retrosynthetic pathway involves introducing the amino group onto a pre-formed 2-iodobenzoate scaffold. This is typically achieved through a nucleophilic substitution reaction, where an amine source displaces a leaving group or through a metal-catalyzed cross-coupling reaction.

Copper-catalyzed amination, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful tool for forming aryl-nitrogen bonds. mdpi.comresearchgate.net These reactions can utilize various copper sources, including copper nanoparticles, in combination with a suitable ligand and base to couple an aryl halide (like ethyl 2-iodobenzoate) with an amine source. mdpi.com Research has demonstrated the successful amination of substituted iodobenzenes using aqueous ammonia (B1221849) as the nitrogen source, offering a practical and direct approach. researchgate.net

The efficiency of these catalytic systems is highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, studies on the arylation of amines with aryl iodides have found that cesium carbonate is an effective base in solvents like DMSO or DMF at elevated temperatures. mdpi.com

Table 2: Selected Copper-Catalyzed Amination Systems

| Catalyst System | Amine Source | Substrate Example | Conditions |

|---|---|---|---|

| Cu Nanoparticles / Ligand | n-octylamine | Substituted iodobenzenes | Cs₂CO₃, DMSO, 110°C. mdpi.com |

| Cu(II)-vasicine | Aqueous Ammonia | o-haloanilides | EtOH, good regioselectivity. researchgate.net |

Esterification Techniques in the Context of Substituted Benzoic Acids

The final step in a synthesis starting from 5-amino-2-iodobenzoic acid is the formation of the ethyl ester. The most common and direct method for this transformation is the Fischer esterification. researchgate.netslideshare.net This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol, in this case, ethanol (B145695), which serves as both the reactant and the solvent. researchgate.netsocratic.org The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl group, increasing its electrophilicity. researchgate.net

A key consideration for Fischer esterification is that it is an equilibrium-controlled process. socratic.org To drive the reaction towards the ester product, it is crucial to use an excess of the alcohol and/or remove the water formed during the reaction. socratic.org Using absolute (anhydrous) ethanol is particularly important to prevent the reverse hydrolysis reaction. socratic.org

Modern advancements have shown that Fischer esterification can be significantly optimized. The use of sealed-vessel microwave conditions can lead to enhanced yields and greatly reduced reaction times compared to conventional heating methods. academicpublishers.orgusm.my The steric hindrance from ortho-substituents, such as the iodine atom in 2-iodobenzoic acids, can slow down the reaction rate, a factor that must be considered in process design. researchgate.netrsc.org

Green Chemistry Approaches in its Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. This involves strategies such as using less hazardous solvents, employing catalytic reagents over stoichiometric ones, and improving energy efficiency.

A significant green advancement is the development of solvent-free reactions, which reduce waste and potential environmental contamination. Research has demonstrated the feasibility of solvent-free esterification of substituted benzoic acids using a modified montmorillonite (B579905) K10 clay as a solid, reusable acid catalyst. epa.gov In this method, the clay is activated with orthophosphoric acid and can effectively catalyze the reaction between benzoic acids and alcohols with high yields, completely eliminating the need for a solvent. epa.gov

Catalysis is a cornerstone of green chemistry. The transition from stoichiometric reagents to catalytic systems improves atom economy and reduces waste.

Esterification: As mentioned, the use of solid acid catalysts like modified montmorillonite K10 clay for esterification allows for easy separation and reuse of the catalyst, which is a key green advantage over homogeneous mineral acids. epa.gov

Amination: Modern copper- and palladium-catalyzed amination reactions are highly efficient. acs.orgrsc.org Palladium-catalyzed methods, in particular, allow for the synthesis of aminobenzoates through C-H activation and carbonylation, representing a novel and atom-economical approach. figshare.comacs.org Copper-catalyzed systems are also evolving, with research focusing on more efficient and versatile catalysts, including nanoparticles, that can function at lower catalyst loadings. mdpi.com

Table 3: Green Catalytic Approaches

| Reaction Type | Catalyst | Approach | Green Advantage |

|---|---|---|---|

| Esterification | Montmorillonite K10 Clay | Solid acid catalysis, solvent-free | Reusable catalyst, no solvent waste. epa.gov |

| Amination | Copper Nanoparticles | Nanocatalysis for C-N coupling | High efficiency, potential for lower catalyst loading. mdpi.com |

Process Intensification and Scale-Up Considerations in Laboratory Research

Transitioning a synthetic route from a small laboratory scale to larger, preparative quantities requires careful consideration of various factors to ensure safety, reproducibility, and efficiency. mt.com This field of chemical process development and scale-up focuses on understanding and controlling critical process parameters. mt.com

Key challenges during scale-up include:

Heat Transfer: Many reactions, such as iodination or nitration, are exothermic. What is easily managed in a small flask can lead to a dangerous temperature runaway in a large reactor if the heat of reaction is not removed efficiently.

Mass Transfer and Mixing: Ensuring that all reactants are mixed homogeneously is more challenging in larger vessels. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields.

Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a safe and efficient large-scale process. mt.com

One of the most effective strategies for process intensification is the use of continuous flow chemistry. thalesnano.com Instead of large batches, reactants are pumped through a tube or channel where they mix and react. This technology offers significant advantages for scale-up:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heating and cooling, easily controlling exothermic reactions.

Enhanced Mixing: Micromixers can achieve rapid and highly efficient mixing that is difficult to replicate in large batch reactors.

Safety and Scalability: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given moment, significantly improving safety. To scale up, the system is simply run for a longer period, avoiding the challenges of redesigning large batch reactors. thalesnano.com

Techniques like Design of Experiments (DoE) are also employed to systematically explore reaction variables and identify the optimal conditions for a robust and scalable process. mt.com

Elucidation of Chemical Reactivity and Transformative Pathways of Ethyl 5 Amino 2 Iodobenzoate

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety in Ethyl 5-amino-2-iodobenzoate is the most reactive site for cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This high reactivity allows for oxidative addition to low-valent transition metal centers, such as Palladium(0), to occur under milder conditions, initiating a variety of catalytic cycles. This reactivity is central to its utility in constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. mychemblog.com The aryl iodide of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling with Organoborons

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgchem-station.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. chem-station.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate (formed from the boronic acid and base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. harvard.eduyonedalabs.com For a substrate like this compound, the reaction is expected to proceed efficiently, coupling at the C-2 position to generate a variety of substituted biphenyl compounds. uliege.be

| Entry | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 95 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 89 |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 2-MeTHF | 100 | 85 |

Table 1. Representative Suzuki-Miyaura Coupling Reactions of this compound.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a Pd(II) complex, followed by reductive elimination to give the arylalkyne product. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling). nih.gov this compound serves as an excellent electrophile for this transformation, providing access to a range of substituted 2-alkynylbenzoates.

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | Et₃N | THF | 65 | 94 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) / CuI (5) | Diisopropylamine | Toluene | 70 | 91 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (3) | Piperidine | DMF | 80 | 88 |

| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (2) / CuI (4) | Et₃N | Acetonitrile | 75 | 86 |

Table 2. Representative Sonogashira Coupling Reactions of this compound.

Heck Reaction with Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base. wikipedia.org The reaction of this compound with various alkenes can produce valuable cinnamate derivatives and other vinyl-substituted aromatics.

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 85 |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 90 |

| 3 | 1-Octene | PdCl₂(PCy₃)₂ (2) | NaOAc | DMA | 120 | 78 |

| 4 | Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Toluene | 110 | 75 |

Table 3. Representative Heck Reactions of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. mychemblog.comwikipedia.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.comjk-sci.com The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this reaction. jk-sci.com this compound can be coupled with a wide range of primary and secondary amines, as well as other N-nucleophiles, to produce complex aniline (B41778) derivatives.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 96 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 91 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | t-BuOH | 90 | 88 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 93 |

Table 4. Representative Buchwald-Hartwig Amination Reactions of this compound.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent one of the earliest methods for forming C-N, C-O, and C-S bonds. acs.orgmdpi.com While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic systems. nih.gov These improved methods often employ ligands, such as amino acids (e.g., L-proline) or 1,10-phenanthroline, which facilitate the catalytic cycle and allow the reactions to proceed at lower temperatures with catalytic amounts of a copper salt, typically CuI. acs.orgnih.gov The aryl iodide in this compound is a suitable substrate for these couplings, enabling the formation of bonds with various nucleophiles. For C-S bond formation, ligand-free systems using catalytic CuI have also proven effective. organic-chemistry.orguu.nl

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Bond Formed | Yield (%) |

| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | C-O | 80 |

| 2 | Imidazole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 120 | C-N | 85 |

| 3 | Thiophenol | CuI (2.5) | None | K₂CO₃ | NMP | 100 | C-S | 92 |

| 4 | Pyrrolidine | CuI (10) | Ethylene glycol (20) | K₃PO₄ | Isopropanol | 80 | C-N | 88 |

Table 5. Representative Copper-Mediated Coupling Reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The iodine atom attached to the benzene (B151609) ring of this compound can be replaced through nucleophilic aromatic substitution (SNAr). However, traditional SNAr reactions typically require the aromatic ring to be "activated" by strong electron-withdrawing groups, which are absent in this molecule. wikipedia.org Consequently, metal-catalyzed cross-coupling reactions are generally employed to facilitate the substitution of the iodide.

Prominent among these are the Buchwald-Hartwig and Ullmann-type reactions, which enable the formation of new carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.org It allows for the coupling of the aryl iodide with a wide variety of primary and secondary amines, offering a direct route to more complex aniline derivatives. The choice of palladium catalyst and ligand is crucial and depends on the specific substrates being used. rug.nl

Ullmann Condensation : A copper-catalyzed alternative, the Ullmann condensation, can be used to form C-N, C-O, or C-S bonds. wikipedia.org While traditionally requiring harsh conditions, modern protocols with soluble copper catalysts and specialized ligands have improved the reaction's scope and feasibility under milder conditions. wikipedia.org

| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R-NH2/R2NH) | Palladium(0) complex with phosphine ligand | N-Aryl Amine |

| Ullmann Condensation (C-N) | Amine/Amide | Copper(I) salt | N-Aryl Amine/Amide |

| Ullmann Condensation (C-O) | Alcohol/Phenol | Copper(I) salt | Aryl Ether |

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine (-NH2) group is a versatile functional handle, enabling a variety of transformations.

The nucleophilic amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivative.

Sulfonylation : Treatment with sulfonyl chlorides, typically in the presence of a base, affords the corresponding sulfonamide.

| Reaction | Reagent | Base (Typical) | Product Functional Group |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH3COCl) | Pyridine | Amide |

| Acylation | Acetic Anhydride (B1165640) ((CH3CO)2O) | Pyridine | Amide |

| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Pyridine | Sulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine | Sulfonamide |

The nitrogen atom of the primary amine can be alkylated through reaction with alkyl halides. fishersci.co.uk This reaction typically proceeds via nucleophilic aliphatic substitution. wikipedia.org However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts through overalkylation. wikipedia.org To achieve mono-alkylation, reductive amination is often a more effective strategy. N-alkylation is a useful route for synthesizing quaternary ammonium salts from tertiary amines, as overalkylation is not possible. wikipedia.org

Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) converts it into a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent transformations to introduce a wide range of functional groups onto the aromatic ring. byjus.com

The Sandmeyer reaction is a classic example, where the diazonium group is replaced by a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst. byjus.comwikipedia.org The substitution of the diazonium group with iodide does not typically require a catalyst and proceeds upon addition of potassium iodide. organic-chemistry.org

| Reaction Name | Reagent | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| (Not Sandmeyer) | KI | -I |

| Schiemann Reaction | HBF4, heat | -F |

| (Hydroxylation) | H2O, heat | -OH |

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. derpharmachemica.com This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. amazonaws.comalayen.edu.iq The formation of the C=N double bond is a reversible process, but the equilibrium can often be driven towards the product by removing water from the reaction mixture.

Reactivity of the Ethyl Ester Functional Group

The ethyl ester group offers another site for chemical modification, primarily through reactions involving the carbonyl carbon.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is generally irreversible as it forms the carboxylate salt.

Transesterification : In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl group.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol. masterorganicchemistry.combyjus.com The reaction proceeds through an aldehyde intermediate, which is further reduced. adichemistry.com

Amidation : The ester can be converted directly to an amide by heating with an amine, although this reaction is often slow and may require high temperatures or the use of a catalyst.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH, H2O, heat | Carboxylic Acid (as carboxylate salt) |

| Acidic Hydrolysis | H3O+, heat | Carboxylic Acid |

| Reduction | 1) LiAlH4, THF 2) H3O+ | Primary Alcohol |

| Transesterification | R'OH, H+ or RO- | New Ester (-COOR') |

| Amidation | R'NH2, heat | Amide (-CONHR') |

Transesterification Processes

Transesterification is a crucial process for modifying the ester group of this compound, allowing for the substitution of the ethyl group with other alkyl or aryl groups. This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium nature of the reaction necessitates strategies to drive it towards the desired product, typically by using a large excess of the reactant alcohol or by removing the ethanol (B145695) byproduct as it forms. google.comgoogle.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile (an alkoxide), which attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Table 1: Representative Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | Sodium Isopropoxide | Isopropyl 5-amino-2-iodobenzoate |

Reduction to Alcohol and Further Derivatization

The ester functionality of this compound can be selectively reduced to a primary alcohol, yielding (5-amino-2-iodophenyl)methanol. chemscene.com This transformation is typically accomplished using powerful reducing agents that can reduce esters, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdoubtnut.com The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the ester carbonyl, ultimately replacing the ethoxy group with hydrogen atoms.

The resulting product, (5-amino-2-iodophenyl)methanol, is a valuable synthetic intermediate containing three distinct reactive sites: a primary alcohol, a primary amine, and an aryl iodide. chemscene.com This allows for a wide range of subsequent derivatization reactions.

Oxidation of the Alcohol: The primary alcohol can be oxidized to form 5-amino-2-iodobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 5-amino-2-iodobenzoic acid with stronger oxidants such as potassium permanganate (KMnO₄).

Reactions of the Amine: The amino group can undergo acylation, alkylation, or diazotization followed by substitution, providing access to a diverse array of derivatives.

Cross-Coupling of the Aryl Iodide: The carbon-iodine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon bonds.

Table 2: Reduction and Potential Subsequent Derivatizations

| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | (5-amino-2-iodophenyl)methanol |

| Derivatization (Oxidation) | PCC | 5-amino-2-iodobenzaldehyde |

| Derivatization (N-Acylation) | Acetyl Chloride, Pyridine | (5-(acetylamino)-2-iodophenyl)methanol |

| Derivatization (Suzuki Coupling) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | (5-amino-[1,1'-biphenyl]-2-yl)methanol |

Hydrolysis to Carboxylic Acid

The conversion of this compound to its corresponding carboxylic acid, 5-amino-2-iodobenzoic acid, is achieved through hydrolysis. This reaction can be performed under either acidic or basic conditions. chemicalbook.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis. The reaction is reversible, and an excess of water is used to drive the equilibrium toward the formation of the carboxylic acid and ethanol. brainly.comquora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). sserc.org.uk The reaction yields the sodium salt of the carboxylic acid (sodium 5-amino-2-iodobenzoate). A subsequent acidification step is required to protonate the carboxylate and isolate the neutral 5-amino-2-iodobenzoic acid.

Table 3: Conditions for Hydrolysis of this compound

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H₂O, HCl (catalytic), Heat | N/A | 5-amino-2-iodobenzoic acid |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency. The structure of this compound, containing both a nucleophilic amino group and an electrophilic ester site (upon activation), makes it a suitable candidate for various MCRs to construct complex heterocyclic systems.

For instance, it could potentially be utilized in a modified Friedländer annulation for the synthesis of substituted quinolines. In a hypothetical MCR, this compound could react with a ketone possessing an α-methylene group and another component under acid or base catalysis. The initial step would involve the condensation between the amino group of the benzoate (B1203000) and the carbonyl of the ketone to form an enamine or imine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield a highly substituted iodo-quinoline carboxylic acid derivative.

Table 4: Hypothetical Multi-Component Reaction for Quinolone Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product Class |

|---|---|---|---|---|

| This compound | Cyclohexanone | N/A | Polyphosphoric Acid (PPA) | Substituted Tetrahydroacridine |

Chemo- and Regioselectivity Studies in Complex Reaction Systems

The study of chemo- and regioselectivity is paramount when dealing with multifunctional molecules like this compound. The challenge lies in selectively transforming one functional group while leaving the others intact.

Chemoselectivity: The three functional groups exhibit distinct reactivities. The primary amine is a potent nucleophile and is readily acylated or alkylated. The aryl iodide is relatively unreactive under nucleophilic conditions but is the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. The ester group is susceptible to reduction by strong hydrides and hydrolysis under acidic or basic conditions. Therefore, by choosing appropriate reagents, high chemoselectivity can be achieved. For example, treatment with acetic anhydride will selectively acylate the amine, while reaction with LiAlH₄ will selectively reduce the ester.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the substituents play a crucial role. The amino group is a strongly activating, ortho, para-director, while the iodo group is a weakly deactivating ortho, para-director, and the ester is a moderately deactivating meta-director. The positions ortho to the powerful amino group (C4 and C6) are the most activated and thus the most likely sites for electrophilic attack, such as halogenation or nitration. nih.gov The inherent substitution pattern, however, means that only the C4 and C6 positions are available, and steric hindrance from the adjacent iodine at C2 may influence the outcome.

Table 5: Selective Transformations Highlighting Chemo- and Regioselectivity

| Reaction Type | Reagent(s) | Primary Reactive Site | Rationale |

|---|---|---|---|

| N-Acylation | Acetyl Chloride / Pyridine | Amino Group | The amino group is the strongest nucleophile present. |

| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C-I Bond | The C-I bond is the established site for oxidative addition with Pd(0) catalysts. |

| Ester Reduction | LiAlH₄ | Ester Carbonyl | LiAlH₄ is a powerful reagent that specifically reduces esters and carboxylic acids. |

Applications in Advanced Organic Synthesis and Materials Precursors

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are central to medicinal chemistry and materials science. Ethyl 5-amino-2-iodobenzoate serves as an ideal starting material for building various fused ring systems due to the ortho positioning of the iodine and amino substituents, which facilitates cyclization reactions.

The synthesis of indole (B1671886) scaffolds, a common motif in pharmaceuticals, can be achieved using this compound. nih.govgoogle.com Palladium-catalyzed reactions, such as the Sonogashira coupling of the aryl iodide with terminal alkynes, followed by an intramolecular cyclization of the resulting 2-alkynyl aniline (B41778) derivative, is a prominent strategy. The amino group plays a crucial role in the final ring-closing step to form the indole nucleus. organic-chemistry.org

Similarly, this compound is a valuable precursor for benzofuran (B130515) derivatives. organic-chemistry.orgnih.gov Synthetic routes can involve an initial transformation of the amino group, followed by a copper or palladium-catalyzed intramolecular O-arylation where the iodine is displaced by a strategically placed oxygen nucleophile to form the furan (B31954) ring. Iodocyclization reactions of related substrates are also a powerful method for benzofuran synthesis. medcraveonline.com

Table 1: Synthetic Strategies for Indole and Benzofuran Derivatives

| Target Heterocycle | Key Reaction Type | Role of this compound |

| Indole | Sonogashira Coupling & Cyclization | The iodo group participates in the initial C-C bond formation with an alkyne, and the amino group acts as the nucleophile in the subsequent ring-closing step. organic-chemistry.org |

| Indole | Buchwald-Hartwig Amination | The amino group can be protected and modified, while the iodo group is used for C-N bond formation to build the pyrrole (B145914) ring portion of the indole. |

| Benzofuran | Copper-Catalyzed Cyclization | After conversion of the amino group to a hydroxyl group (via diazotization), an intramolecular Ullmann-type condensation can be used to form the furan ring. |

| Benzofuran | Palladium-Catalyzed Annulation | The iodo-substituted ring can be coupled with appropriate partners containing an oxygen atom to facilitate a cascade reaction leading to the benzofuran core. organic-chemistry.org |

The synthesis of quinolines and isoquinolines, which are isomers of benzopyridine, can be approached using this compound as a key starting material. For quinoline (B57606) synthesis, the amino group can react with α,β-unsaturated carbonyl compounds in cyclization reactions like the Friedländer synthesis. iipseries.org Alternatively, palladium-catalyzed annulation of o-iodoanilines with alkynes or acrylates provides a direct route to the quinoline core. researchgate.netorganic-chemistry.org

For isoquinolines, the synthesis is more complex and typically involves multi-step sequences. quimicaorganica.orgwikipedia.org The starting material can be elaborated by extending a side chain from the amino group or by coupling at the iodo position, followed by cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler type reactions to construct the second ring. wikipedia.orgorganic-chemistry.org

This compound is a valuable precursor for the synthesis of benzodiazepines, a class of compounds with significant therapeutic applications. rsc.orgnih.gov A key step in this process involves the conversion of the aminobenzoate to an isatoic anhydride (B1165640) derivative. For instance, the closely related methyl 2-amino-5-iodobenzoate can be used to synthesize 6-iodoisatoic anhydride. researchgate.net This anhydride then serves as a crucial intermediate, reacting with amino acids or their esters to construct the seven-membered diazepine (B8756704) ring characteristic of the 1,4-benzodiazepine-2,5-dione scaffold. rsc.orgresearchgate.net

Building Block for Macrocyclic and Supramolecular Structures

Beyond covalent synthesis, this compound is an excellent candidate for constructing larger, ordered structures through non-covalent interactions. The field of supramolecular chemistry and crystal engineering utilizes such specific interactions to design materials with predictable architectures.

The key features of the molecule for this purpose are:

Halogen Bonding: The iodine atom acts as a potent halogen bond donor. This is a highly directional, non-covalent interaction where the electrophilic region on the iodine (the σ-hole) interacts with a nucleophilic atom (like nitrogen or oxygen) on an adjacent molecule. nih.govnih.gov This interaction is instrumental in guiding the self-assembly of molecules in the solid state. mdpi.commdpi.com

Hydrogen Bonding: The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) acts as a hydrogen bond acceptor. These interactions complement the halogen bonding, providing additional control over the formation of one-, two-, or three-dimensional networks. nih.gov

The combination of these directional interactions allows this compound to function as a "tecton," or a molecular building block, for designing complex supramolecular assemblies and potentially macrocycles. nih.gov

Role in Polymer Chemistry Research as a Monomer or Cross-Linking Agent

The bifunctional nature of this compound makes it a promising molecule in polymer chemistry. It can be envisioned as an A-B type monomer, where the 'A' group (amine) and 'B' group (iodide) can undergo different, non-competing polymerization or modification reactions.

The primary amino group is a versatile functional handle for creating and modifying polymers. rsc.orgrsc.org It can be used in several ways to generate polymeric scaffolds:

Polycondensation: The amine can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. This incorporates the iodobenzoate moiety directly into the polymer backbone.

Grafting: The amine allows the molecule to be grafted onto existing polymer backbones that contain reactive groups like carboxylic acids, aldehydes, or epoxides. acs.orgnih.gov This surface functionalization can alter the properties of the original material. nih.gov

Initiator/Chain Transfer Agent: The amine group can also be used to initiate certain types of polymerization reactions.

The presence of the iodine atom on these resulting polymers provides a site for further modification. For example, cross-linking between polymer chains could be achieved via palladium-catalyzed coupling, or other functional groups could be introduced through post-polymerization modification, leading to highly functionalized materials. nih.gov

Table 2: Potential Roles in Polymer Chemistry

| Polymer Role | Reactive Group(s) | Resulting Structure/Function |

| Monomer | Amine and Iodo groups | Forms linear polymers (e.g., polyamides) with pendant iodo groups available for further reaction. |

| Cross-Linking Agent | Amine and Iodo groups | Can link two different polymer chains, one via the amine and another via a coupling reaction at the iodo position. |

| Surface Modifier | Amine group | Covalently attaches to a polymer surface to introduce new functionality (amine, iodo, ester) for further derivatization. acs.orgnih.gov |

Incorporation into Aromatic Polyesters or Polyamides

The presence of both an amino group and an ethyl ester functionality on the aromatic ring of this compound allows for its potential incorporation into the backbone of aromatic polyesters and polyamides. These classes of polymers are renowned for their exceptional thermal stability and mechanical strength. fictiv.comboyiprototyping.comimmould.com The inclusion of a functionalized monomer like this compound can further enhance or modify these properties.

In the synthesis of aromatic polyamides, the amino group of this compound can react with the carboxylic acid or acyl chloride groups of a co-monomer. The bulky iodine atom and the ethyl ester group would then act as pendant groups along the polymer chain. These pendant groups can disrupt the close packing of the polymer chains, which often leads to improved solubility in organic solvents without significantly compromising the thermal stability of the polyamide. nih.gov This enhanced solubility is a critical factor for the processability of these high-performance polymers.

Below is a comparative table illustrating the potential effects of incorporating a functionalized monomer like this compound on the properties of aromatic polyamides, based on general findings for similar functionalized polymers.

Table 1: Anticipated Properties of Aromatic Polyamides with and without a Functionalized Monomer

| Property | Conventional Aromatic Polyamide | Aromatic Polyamide with Functionalized Monomer |

|---|---|---|

| Solubility | Often poor in common organic solvents | Generally improved solubility |

| Thermal Stability (Td) | High (e.g., >450 °C) | May be slightly reduced but remains high |

| Glass Transition Temp. (Tg) | High (e.g., >250 °C) | May be altered depending on the pendant group |

| Processability | Challenging due to poor solubility | Enhanced due to better solubility |

Synthesis of Advanced Materials Intermediates

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of intermediates for advanced materials, particularly in the fields of organic electronics and metal-organic frameworks (MOFs).

Halogenated organic compounds are fundamental building blocks in the synthesis of organic semiconductors. researchgate.net The carbon-iodine bond in this compound is particularly useful for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are pivotal in creating the extended π-conjugated systems necessary for charge transport.

The presence of a halogen, like iodine, on the aromatic ring can also influence the electronic properties of the resulting organic semiconductor. Halogenation is known to affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn impacts the material's band gap and charge carrier mobility. researchgate.netnih.gov Iodine doping, for instance, has been shown to enhance the charge carrier mobility in some small-molecule organic semiconductors. researchgate.netaps.orgkorea.ac.kr The amino group on the molecule can also play a role in modulating the electronic properties and influencing the intermolecular packing in the solid state.

The following table provides a generalized comparison of the electronic properties of halogenated versus non-halogenated organic semiconductors.

Table 2: Comparison of Electronic Properties of Halogenated vs. Non-Halogenated Organic Semiconductors

| Property | Non-Halogenated Organic Semiconductor | Halogenated Organic Semiconductor |

|---|---|---|

| Band Gap | Varies depending on the core structure | Can be tuned (often reduced) by halogenation |

| HOMO/LUMO Levels | Dependent on the aromatic system | Lowered by electron-withdrawing halogens |

| Charge Carrier Mobility | Varies | Can be enhanced by specific halogenation patterns |

| Stability | Moderate | Often improved due to stronger intermolecular interactions |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be precisely tuned by modifying the organic linker. uni-freiburg.de this compound possesses the necessary functionalities to act as a versatile linker in MOF synthesis.

The carboxylate group (after hydrolysis of the ethyl ester) can coordinate with metal centers to form the framework structure. The amino group and the iodine atom would then be exposed within the pores of the MOF, introducing specific functionalities. Amino-functionalized MOFs have shown enhanced adsorption capacities for gases like carbon dioxide due to the favorable interactions between the basic amino groups and the acidic CO2 molecules. nih.goveeer.orgacs.orgchemrxiv.orgnih.gov

The iodine atom can also influence the properties of the MOF. Halogenated MOFs have been investigated for their potential in gas separation and storage, and the presence of the halogen can affect the affinity and selectivity for certain guest molecules. mdpi.comrsc.orguq.edu.aunih.gov Furthermore, the carbon-iodine bond can serve as a reactive handle for post-synthetic modification, allowing for the introduction of additional functional groups after the MOF has been assembled.

The table below summarizes the effect of functionalization on the gas sorption properties of MOFs.

Table 3: Effect of Linker Functionalization on Gas Sorption in MOFs

| MOF Type | Functional Group | Effect on Gas Sorption |

|---|---|---|

| Amino-functionalized MOF | -NH2 | Increased affinity and selectivity for CO2 |

| Halogen-functionalized MOF | -F, -Cl, -Br, -I | Tunable guest affinity and selectivity |

| Non-functionalized MOF | -H | Baseline sorption properties |

Interdisciplinary Research Perspectives in Medicinal Chemistry Synthetic Aspects

Design and Synthesis of Pharmacologically Relevant Scaffolds

The unique arrangement of functional groups in ethyl 5-amino-2-iodobenzoate makes it a valuable precursor for the synthesis of heterocyclic scaffolds that are central to many pharmacologically active agents. The ortho-iodoaniline moiety is a particularly effective starting point for constructing fused ring systems.

One of the most prominent applications is in the synthesis of benzodiazepines , a class of compounds widely recognized for their anxiolytic, sedative, and anticonvulsant properties. For instance, derivatives of 2-aminobenzophenones, which can be prepared from ortho-iodoanilines through coupling reactions, are classical precursors to 1,4-benzodiazepines. The synthesis often involves acylation of the amino group followed by intramolecular cyclization. A general approach involves the reaction of a substituted 2-amino-iodobenzylamines with propargylic carbonates, catalyzed by palladium, to form the seven-membered benzodiazepine (B76468) core through intramolecular nucleophilic attack.

Furthermore, the iodo- and amino- functionalities can be utilized to construct quinazolinones , another critical scaffold in drug discovery known for a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The synthesis can proceed by reacting the amino group with a suitable reagent to form an intermediate that subsequently undergoes cyclization. The iodo group serves as a handle for further diversification through reactions like Suzuki or Sonogashira couplings, allowing for the introduction of various aryl or alkyl groups to modulate biological activity.

The reactivity of the 2-iodo position is particularly significant. It is highly susceptible to various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netacs.org These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Key Cross-Coupling Reactions for Scaffold Synthesis

| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid (R-B(OH)₂) | C(sp²)-C(sp²) | Aryl-substituted benzoate (B1203000) |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne (R-C≡CH) | C(sp²)-C(sp) | Alkynyl-substituted benzoate |

| Heck Coupling | Pd catalyst, Base, Alkene | C(sp²)-C(sp²) | Alkenyl-substituted benzoate |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, Base, Amine (R₂NH) | C(sp²)-N | Amino-substituted benzoate |

These reactions transform the simple this compound core into complex, polyfunctional molecules that serve as the foundational scaffolds for new drug candidates.

Utilization in Lead Compound Generation Strategies

In drug discovery, lead generation is the process of identifying small molecules that show promise for therapeutic intervention and can be further optimized. This compound is an attractive starting material for generating lead compounds due to the diverse range of derivatives it can produce. Its three functional groups allow for the systematic exploration of chemical space around a central phenyl ring.

A common strategy in lead generation is to create a focused library of compounds and screen them for activity against a specific biological target. For example, in the search for kinase inhibitors , a prevalent class of anticancer drugs, biaryl structures are often a key pharmacophore. The Suzuki-Miyaura coupling reaction is ideally suited for this purpose, allowing for the combination of the this compound core with a wide variety of aryl and heteroaryl boronic acids. acs.org The resulting 2-aryl-5-aminobenzoate derivatives can then be further modified at the amino and ester positions to fine-tune their properties and binding affinity to the kinase active site.

The generation of lead compounds often involves iterative cycles of synthesis and biological testing. The modular nature of syntheses starting from this compound facilitates this process. For instance, a small set of aryl groups can be introduced at the 2-position via Suzuki coupling. The resulting products can then be tested, and the most promising candidates can be selected for further derivatization at the 5-amino position, allowing for a rapid structure-activity relationship (SAR) exploration.

Development of Chemical Libraries via Derivatization

Chemical libraries are large collections of distinct molecules used in high-throughput screening to identify new drug leads. The trifunctional nature of this compound makes it an excellent substrate for combinatorial chemistry and the parallel synthesis of extensive compound libraries.

Derivatization can be systematically performed at each of the three reactive sites:

N-Acylation/Alkylation of the Amino Group: The 5-amino group can be readily acylated with a vast array of carboxylic acids, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. Reductive amination can introduce diverse alkyl substituents. These reactions are generally high-yielding and compatible with a wide range of functional groups, making them suitable for automated parallel synthesis.

Cross-Coupling at the Iodo Position: As detailed in section 5.1, the 2-iodo group is a versatile handle for introducing molecular diversity through transition-metal-catalyzed reactions. By using a matrix of different boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig), a large number of substituents can be installed at this position.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or different esters. Alternatively, the ester can be reduced to an alcohol, which opens up further avenues for derivatization.

By combining these derivatization strategies in a combinatorial fashion, a single starting material can give rise to thousands of unique compounds. For example, reacting this compound with 10 different boronic acids, followed by acylation of the amino group with 10 different acyl chlorides, and finally, hydrolysis and coupling of the resulting carboxylic acid with 10 different amines would, in principle, generate 10 x 10 x 10 = 1,000 distinct molecules. This approach allows for the rapid exploration of a large chemical space to identify molecules with desired biological activities.

Table 2: Derivatization Strategies for Chemical Library Synthesis

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| 5-Amino | N-Acylation | Acyl chlorides, Anhydrides | Amide |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine | |

| 2-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne | |

| Buchwald-Hartwig | Amines | Diaryl amine | |

| Ethyl Ester | Hydrolysis & Amide Coupling | Base/Acid, then Amine, Coupling agent | Amide |

Bioisosteric Replacements Utilizing its Core Structure

Bioisosterism is a strategy in drug design where a functional group or a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. ctppc.orgnih.gov The this compound core, and scaffolds derived from it, can be considered as bioisosteres for other known pharmacophores.

The anthranilic acid derivative core (2-aminobenzoic acid) is a well-known structural motif in medicinal chemistry. The core structure of this compound can be viewed as a substituted anthranilate. In drug design, this core could serve as a bioisosteric replacement for other planar, aromatic systems that present functional groups in a similar spatial arrangement. For example, it could mimic the structure of certain nicotinic acid or quinoline-based drugs, where the nitrogen and carbonyl groups are key for receptor interaction.

A key application of bioisosterism is to modulate the physicochemical properties of a molecule. For instance, replacing a simple phenyl ring in a known drug with the substituted phenyl ring of this compound introduces polar amino and ester groups, which can alter solubility and hydrogen bonding capabilities. The iodo group, while often used as a synthetic handle, also imparts significant lipophilicity and can engage in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Prodrug and Drug Delivery System Design (focus on chemical modification)

A prodrug is an inactive or less active compound that is converted into the active parent drug in the body through enzymatic or chemical reactions. This strategy is often used to overcome issues with the parent drug, such as poor solubility, low permeability, or rapid metabolism. The functional groups on this compound, particularly the amino group, are ideal sites for chemical modification to create prodrugs.

The 5-amino group can be temporarily masked by attaching a "promoiety" that is designed to be cleaved in vivo. A common and effective strategy is N-acylation to form an amide bond. This amide bond can be designed to be stable in the gastrointestinal tract but susceptible to cleavage by amidases in the blood or target tissues, releasing the active parent amine.

One of the most successful approaches in prodrug design involves the use of amino acids as promoieties . researchgate.net By coupling an amino acid to the 5-amino group of this compound, several advantages can be achieved:

Improved Aqueous Solubility: The zwitterionic nature of amino acids can significantly increase the water solubility of the parent drug, which can be beneficial for intravenous formulations.

Targeted Delivery: The body has specific transporters for amino acids and small peptides (like PEPT1 and PEPT2) that are highly expressed in certain tissues, such as the intestine and kidneys. An amino acid-based prodrug may be actively transported by these systems, leading to enhanced absorption and targeted delivery.

Controlled Release: The rate of enzymatic cleavage of the amide bond can be tuned by selecting different amino acids, allowing for control over the release rate of the active drug.

The chemical modification involves forming an amide linkage between the carboxylic acid of an N-protected amino acid and the 5-amino group of the benzoate derivative, followed by deprotection. This creates a prodrug where the parent molecule is released upon enzymatic hydrolysis of the amide bond. This approach effectively converts the amine into a temporary, more drug-like carrier form, enhancing its potential for effective delivery.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC)

Detailed ¹³C NMR spectral data for Ethyl 5-amino-2-iodobenzoate has been reported, providing a carbon map of the molecule. The observed chemical shifts confirm the presence of all nine carbon atoms in their expected electronic environments.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Ester Carbonyl) | 167.3 |

| C-NH₂ | 149.8 |

| Aromatic C | 142.2 |

| Aromatic C | 139.4 |

| Aromatic C-H | 118.7 |

| Aromatic C-H | 112.8 |

| C-I | 75.8 |

| -O-CH₂- | 51.7 |

To further probe the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments would reveal proton-proton coupling networks, confirming the connectivity within the aromatic ring and the ethyl group.

HSQC spectra directly correlate protons to their attached carbons, providing unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC experiments establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, including the placement of the functional groups on the aromatic ring.

Solid-State NMR for Polymorph Research

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying different crystalline structures known as polymorphs. Polymorphism can significantly impact the physical and chemical properties of a substance. While solution-state NMR provides an average structure of a molecule, ssNMR can provide detailed information about the molecular conformation and packing in the solid state.

In the context of this compound, ssNMR could be employed to:

Identify and differentiate polymorphs: Different crystalline forms would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions.

Determine the number of crystallographically inequivalent molecules: The presence of multiple peaks for a single carbon in the ssNMR spectrum can indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions: Techniques like cross-polarization magic angle spinning (CP/MAS) can provide insights into the proximity of different nuclei, shedding light on hydrogen bonding and other intermolecular forces that dictate the crystal packing.

Currently, specific solid-state NMR studies on the polymorphism of this compound are not documented in the available literature. However, the application of this technique would be a critical step in the comprehensive solid-state characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The molecular formula of this compound is C₉H₁₀INO₂ with a molecular weight of 291.09 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₉H₁₀INO₂ by providing a measured mass that is very close to the calculated exact mass. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the molecule.

While specific MS/MS fragmentation data for this compound is not detailed in the available literature, predictable fragmentation pathways can be inferred based on its structure. Common fragmentation patterns for similar aromatic esters and amino compounds would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the acylium ion.

Cleavage of the C-I bond: The iodine atom could be lost as a radical or an ion.

Fragmentations associated with the amino group: Loss of ammonia (B1221849) or related fragments.

A detailed MS/MS study would be instrumental in confirming the structure of this compound and could be used to identify it in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (asymmetric) | 3470, 3446 |

| N-H Stretching (symmetric) | 3366, 3342 |

| C=O Stretching (Ester) | 1695, 1693 |

| N-H Bending / C=C Aromatic Stretching | 1626, 1623 |

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong absorption band around 1694 cm⁻¹ is indicative of the carbonyl group of the ester. The band around 1624 cm⁻¹ can be attributed to the N-H bending vibration, which may overlap with aromatic C=C stretching vibrations.

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. While specific Raman data for this compound is not available, it would be particularly useful for observing vibrations of non-polar bonds, such as the C-I bond and the aromatic ring system, which may be weak in the IR spectrum.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

In the case of this compound, it is anticipated that the molecules would crystallize in a centrosymmetric space group, a common feature for many organic compounds. The presence of the amino group (a hydrogen bond donor) and the ester carbonyl group (a hydrogen bond acceptor) would likely lead to the formation of intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The bulky iodine atom would also significantly influence the molecular packing, likely leading to specific steric arrangements to accommodate its size.

To illustrate the type of data obtained from a single crystal X-ray diffraction study, the crystallographic parameters for a related compound, Isopropyl 4-aminobenzoate (B8803810), are presented in the table below. researchgate.net It is important to note that these values are for a structurally analogous compound and are provided for illustrative purposes.

Table 1: Illustrative Crystallographic Data for a Related Compound (Isopropyl 4-aminobenzoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.405 (1) |

| b (Å) | 11.029 (2) |

| c (Å) | 11.520 (3) |

| α (°) | 89.10 (2) |

| β (°) | 77.06 (2) |

| γ (°) | 87.17 (2) |

Data for Isopropyl 4-aminobenzoate is provided for illustrative purposes to show typical parameters obtained from single crystal X-ray diffraction analysis. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet and visible light by a chemical compound. This absorption is a result of electronic transitions from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, particularly those with aromatic systems, the most common transitions are π → π* and n → π*. researchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by the nature of its chromophores and the presence of auxochromes.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The amino (-NH₂) and ester (-COOEt) groups, as well as the iodine atom, act as auxochromes, modifying the absorption characteristics of the benzene ring. The amino group is a strong activating group that typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The iodine atom, being a halogen, can also influence the electronic transitions.

Specific UV-Vis spectral data for this compound is not extensively reported. However, by examining the spectra of related aminobenzoate esters, we can predict its likely absorption profile. For example, ethyl 4-aminobenzoate in water exhibits absorption maxima that can be attributed to the electronic transitions within the para-substituted aminobenzoate system. researchgate.netrsc.org Similarly, the spectra of ethyl 2-aminobenzoate (B8764639) and ethyl 3-aminobenzoate (B8586502) show characteristic absorptions. rsc.org

The electronic transitions in substituted anilines and benzene derivatives are well-documented, with electron-donating groups like the amino group causing a red shift in the π → π* transition. ijermt.orgnih.gov The position of the substituents on the aromatic ring also plays a significant role in determining the exact wavelength of maximum absorption. Given the substitution pattern of this compound (amino group at position 5 and iodine at position 2 relative to the ester), it is expected to have a complex UV-Vis spectrum with contributions from both the electron-donating amino group and the electron-withdrawing (by induction) and electron-donating (by resonance) iodo group.

The following table presents the reported absorption maxima for related aminobenzoate isomers in water to provide a comparative context.

Table 2: UV-Visible Absorption Maxima for Isomeric Ethyl Aminobenzoates in Water

| Compound | λmax (nm) |

|---|---|

| Ethyl 2-aminobenzoate | ~250, ~335 |

This data is for structurally related compounds and serves as a reference for the expected spectral region of absorption for this compound. researchgate.netrsc.org

UV-Vis spectroscopy is also a valuable tool for assessing the purity of a compound. The presence of impurities with significant UV absorption can be detected as additional peaks or shoulders in the spectrum. By comparing the spectrum of a sample to that of a pure standard, one can qualitatively assess its purity.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Amino 2 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure

No specific DFT studies on Ethyl 5-amino-2-iodobenzoate have been published. Such studies would be invaluable for understanding the electron distribution, frontier molecular orbitals (HOMO-LUMO), and the reactivity of the molecule. This information is crucial for predicting how the molecule might interact with other chemical species.

Ab Initio Methods for Molecular Properties

Similarly, there is a lack of published research employing ab initio methods to calculate the molecular properties of this compound. These highly accurate, first-principles calculations could provide precise data on its geometry, vibrational frequencies, and other fundamental physicochemical properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are essential for evaluating the potential of a molecule as a drug candidate by simulating its interaction with biological targets. For this compound, there are no available studies that explore its potential as a scaffold through these methods. Such simulations would provide insights into its binding affinity and mode of interaction with specific proteins or enzymes.

Conformation Analysis and Potential Energy Surface Mapping

The flexibility of a molecule is critical to its function. Conformation analysis and potential energy surface mapping can identify the most stable three-dimensional arrangements of a molecule. Currently, no such studies have been reported for this compound.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra), which can aid in the experimental characterization of a compound. There is no evidence of such predictive studies for this compound in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the mechanisms of chemical reactions is key to optimizing synthetic routes. Computational modeling can provide detailed, step-by-step insights into reaction pathways. However, no computational studies elucidating the reaction mechanisms involving this compound have been found.

Future Research Directions and Emerging Opportunities

Integration into Automated Synthesis and Flow Chemistry Platforms

The precise control over reaction parameters offered by automated synthesis and flow chemistry platforms presents a significant opportunity for the utilization of Ethyl 5-amino-2-iodobenzoate. vapourtec.comnih.gov Automated systems can enable high-throughput screening of reaction conditions, accelerating the discovery of new transformations and the optimization of existing ones for this versatile building block. bris.ac.ukyoutube.comnih.gov The integration of artificial intelligence with robotic platforms can further streamline the synthesis of complex molecules derived from this compound by proposing and executing synthetic routes with minimal human intervention. youtube.com

Table 1: Potential Advantages of Utilizing Automated and Flow Platforms for this compound Chemistry

| Feature | Automated Synthesis | Flow Chemistry |

| Throughput | High-throughput screening of reactions and conditions. | Continuous production with high productivity. |

| Control | Precise control over reagent addition and reaction parameters. | Excellent control over temperature, pressure, and mixing. |

| Safety | Minimized handling of hazardous materials. | Safe handling of reactive intermediates and exothermic reactions. |

| Efficiency | Rapid optimization of synthetic routes. | Improved yields and selectivities, reduced reaction times. |

| Reproducibility | High reproducibility of experimental results. | Consistent product quality. |

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of this compound is largely dictated by its iodo and amino functional groups, making it an excellent candidate for a variety of catalytic cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems to further expand its synthetic utility.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are well-established methods for forming carbon-carbon bonds with aryl iodides. researchgate.netorganic-chemistry.org Future work could explore the use of more advanced palladium catalysts, including those with tailored ligands, to achieve higher efficiency and selectivity in the reactions of this compound with a broader range of coupling partners. acs.orgthieme-connect.comsemanticscholar.org